(E)-tert-Butyl 3-(pyridin-2-yl)acrylate
Description
(E)-tert-Butyl 3-(pyridin-2-yl)acrylate (CAS 181517-75-9) is a pyridine-containing acrylate ester with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . It features a pyridin-2-yl group conjugated to an acrylate ester backbone, stabilized in the E-configuration. The compound is stored under dry conditions at 2–8°C to prevent hydrolysis or degradation .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E)-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10/h4-9H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSFUBIWTCVJEH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of (E)-tert-Butyl 3-(pyridin-2-yl)acrylate and Analogs
Functional Group Modifications
- Cyano Substitution: The addition of a cyano group in tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate increases molecular weight by 25 g/mol and introduces polarizability, altering reactivity in Michael addition or cyclization reactions .
- Deuterated Derivatives : Compounds like tert-Butyl (E)-3-(2-ethyl-6-(methyl-d₃)phenyl)acrylate incorporate deuterium for isotopic labeling in pharmacokinetic studies, retaining structural similarity but with enhanced metabolic stability .
Research Implications
Structural modifications significantly impact functionality:
Preparation Methods
Base-Catalyzed Esterification
The most straightforward method involves the esterification of pyridin-2-ylacetic acid with tert-butyl acrylate under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the reaction at elevated temperatures (80–100°C), yielding the target compound via nucleophilic acyl substitution. The tert-butyl group acts as a protecting moiety, enhancing steric hindrance to favor the (E)-isomer.
Reaction Conditions:
- Reactants: Pyridin-2-ylacetic acid (1.0 equiv), tert-butyl acrylate (1.2 equiv)
- Catalyst: K₂CO₃ (2.0 equiv)
- Solvent: DMF, anhydrous
- Temperature: 80°C, 12–16 hours
- Workup: Aqueous extraction, column chromatography (hexane:ethyl acetate)
This method typically achieves moderate yields (50–70%) and is favored for its simplicity and minimal reliance on transition metals.
Palladium-Catalyzed Coupling and Reduction
A more complex route employs palladium catalysis to construct the acrylate backbone. Pyridine-N-oxide reacts with tert-butyl acrylate in the presence of palladium acetate (Pd(OAc)₂) and silver carbonate (Ag₂CO₃) in 1,4-dioxane at 120°C. Subsequent reduction with tetrahydroxydiboron in acetonitrile/DMF completes the synthesis.
Key Steps:
- Coupling Reaction:
- Catalyst: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv)
- Solvent: 1,4-Dioxane, degassed
- Temperature: 120°C, 16 hours
- Reduction:
- Reagent: Tetrahydroxydiboron (6.6 equiv)
- Solvent: Acetonitrile/DMF (5:1)
- Conditions: Room temperature, 10 minutes
This method yields 64% of the desired product, with NMR and mass spectrometry confirming structure and purity. The exothermic reduction step necessitates careful temperature control to prevent side reactions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability and efficiency. Continuous flow reactors replace batch systems, enabling precise control over reaction parameters (temperature, residence time). A representative process involves:
- Reactant Feed: Pyridin-2-ylacetic acid and tert-butyl acrylate in DMF
- Catalyst: K₂CO₃ (2.0 equiv)
- Flow Rate: 0.5 mL/min
- Reactor Temperature: 90°C
- Residence Time: 30 minutes
Continuous processing improves yield (75–85%) and reduces byproduct formation compared to batch methods.
Purification Techniques
Industrial-scale purification employs recrystallization or simulated moving bed (SMB) chromatography. Recrystallization from hexane/ethyl acetate mixtures achieves >98% purity, while SMB chromatography enhances throughput for high-demand applications.
Reaction Mechanisms
Esterification Mechanism
The base-catalyzed esterification proceeds via deprotonation of pyridin-2-ylacetic acid by K₂CO₃, generating a nucleophilic carboxylate ion. This ion attacks the electrophilic carbonyl carbon of tert-butyl acrylate, followed by elimination of the leaving group to form the ester.
$$
\text{RCOOH} + \text{Base} \rightarrow \text{RCOO}^- \xrightarrow{\text{tert-butyl acrylate}} \text{RCOO-tert-butyl} + \text{Byproduct}
$$
Palladium-Mediated Pathway
The Pd-catalyzed route likely involves oxidative addition of pyridine-N-oxide to Pd(0), forming a Pd(II) intermediate. Transmetallation with tert-butyl acrylate precedes reductive elimination to yield the acrylate, with Ag₂CO₃ acting as an oxidant. The subsequent boron-mediated reduction selectively hydrogenates residual double bonds.
Comparative Analysis of Methods
| Parameter | Base-Catalyzed Esterification | Palladium-Catalyzed Route | Industrial Flow Process |
|---|---|---|---|
| Yield | 50–70% | 64% | 75–85% |
| Catalyst Cost | Low (K₂CO₃) | High (Pd, Ag salts) | Moderate (K₂CO₃) |
| Reaction Time | 12–16 hours | 16.5 hours | 30 minutes |
| Scalability | Moderate | Low | High |
| Purity | >95% | >98% | >98% |
Characterization and Quality Control
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for verifying structure and purity. Key spectral data include:
Q & A
Basic: What are the optimized synthetic routes for (E)-tert-butyl 3-(pyridin-2-yl)acrylate?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling. A representative protocol involves reacting pyridine-N-oxide with tert-butyl acrylate using Pd(OAc)₂ (0.09 mmol) and Ag₂CO₃ (1.29 mmol) in 1,4-dioxane at 120°C for 16 hours under nitrogen, yielding 64% of the product . Alternative methods include Horner-Wadsworth-Emmons olefination, which employs phosphonate esters and aldehydes under basic conditions (e.g., NaH in THF at 0°C) to ensure stereoselectivity .
Basic: How is the stereochemical integrity of the (E)-isomer confirmed experimentally?
Methodological Answer:
The (E)-configuration is validated using NMR: the coupling constant () between the α,β-protons of the acrylate moiety typically ranges from 15–16 Hz, consistent with trans geometry . X-ray crystallography provides definitive confirmation, as seen in related tert-butyl pyridyl acrylate derivatives (e.g., C–C bond lengths and torsion angles) .
Advanced: How can reaction conditions be adjusted to minimize Z-isomer formation?
Methodological Answer:
Z-isomer byproducts arise from competing pathways in coupling reactions. To suppress Z-selectivity:
- Use sterically hindered bases (e.g., DBU) or low temperatures (−15°C) to favor kinetic control .
- Optimize catalyst systems; Pd(OAc)₂ with Ag₂CO₃ enhances regioselectivity in cross-coupling by stabilizing intermediates .
- Monitor reaction progress via HPLC or TLC to isolate the (E)-isomer early .
Advanced: What strategies are effective for introducing isotopic labels (e.g., deuterium) into the acrylate scaffold?
Methodological Answer:
Deuterated analogs are synthesized via:
- Deuteromethylation : Using deuterated methyl sources (e.g., CD₃I) in Pd-catalyzed coupling reactions .
- Isotopic Exchange : Post-synthetic deuteration at benzylic or α-acrylate positions using D₂O and acid/base catalysis .
- Precursor Modification : Start with deuterated pyridine derivatives (e.g., 2-deutero-pyridine) before acrylate formation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : , , and 2D experiments (COSY, HSQC) assign pyridyl and acrylate protons/carbons .
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and pyridyl (C=N ~1600 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., m/z 206.0 [M+H]⁺) .
Advanced: How do electronic effects of pyridyl substituents influence acrylate reactivity?
Methodological Answer:
The pyridine ring’s electron-withdrawing nature:
- Activates Acrylate for Nucleophilic Attack : Conjugation with the electron-deficient pyridyl group enhances Michael addition reactivity (e.g., with amines or thiols) .
- Modulates Cross-Coupling Efficiency : Electron-rich pyridines (e.g., methoxy-substituted) reduce Pd-catalyzed coupling yields due to weaker oxidative addition .
- Affects Photophysical Properties : Pyridyl-acrylates exhibit redshifted UV-Vis absorption compared to phenyl analogs, useful in optoelectronic studies .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Olefin Isomerization : Minimized by avoiding prolonged heating; use low-temperature Pd catalysis .
- Ester Hydrolysis : Prevented by using anhydrous solvents (e.g., THF) and avoiding acidic/basic conditions post-synthesis .
- Pyridine Ring Oxidation : Controlled by limiting exposure to strong oxidants (e.g., Dess–Martin periodinane) .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Predict interactions with biological targets (e.g., kinases) using PyMOL or AutoDock .
- QSAR Modeling : Correlate substituent effects (e.g., logP, TPSA) with activity; pyridyl acrylates with lower logP show improved BBB penetration .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to optimize charge-transfer properties for photodynamic therapy .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Moisture Sensitivity : Store under nitrogen or argon in sealed vials with molecular sieves .
- Light Sensitivity : Protect from UV exposure using amber glassware; acrylates undergo [2+2] photocycloaddition .
- Temperature : Store at −20°C to prevent thermal decomposition or polymerization .
Advanced: How to resolve contradictions in reported reaction yields or selectivity?
Methodological Answer:
- Reproduce Conditions : Verify catalyst purity (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and solvent dryness .
- In Situ Monitoring : Use real-time techniques like ReactIR to identify transient intermediates .
- Meta-Analysis : Compare datasets across literature (e.g., Ag₂CO₃ vs. Cs₂CO₃ in coupling reactions) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
